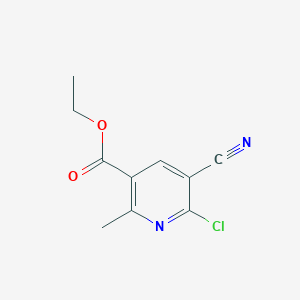

Ethyl 6-chloro-5-cyano-2-methylnicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZBVLFURRXJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383032 | |

| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64119-42-2 | |

| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro Pyridine' | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate

CAS Number: 64119-42-2

This technical guide provides a comprehensive overview of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key chemical intermediate in the development of pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a purity of approximately 97%.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64119-42-2 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.65 g/mol | |

| Physical Form | Solid | [1] |

| Purity | ~97% | [1] |

| Storage Temperature | 4°C | [1] |

| InChI | 1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | [1] |

| InChIKey | QXZBVLFURRXJLB-UHFFFAOYSA-N | [1] |

Synthesis

A robust and scalable synthesis for this compound has been developed, highlighting its importance as a key intermediate in multi-kilogram manufacturing processes. The synthesis involves the chlorination of a cyanopyridinone precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Cyanopyridinone 1)

-

Acetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Methyl tert-butyl ether (MTBE)

-

Purified water

Procedure:

-

Charge a reactor with Cyanopyridinone 1, acetonitrile, and POCl₃.

-

Heat the mixture to 80-85 °C and stir for approximately 20 hours under a nitrogen atmosphere, monitoring the reaction for the consumption of the starting material by HPLC.

-

Cool the reaction mixture to 0-5 °C.

-

Add MTBE to the cooled mixture.

-

Carefully quench the reaction by the slow addition of purified water, maintaining the temperature between 0 and 15 °C due to the exothermic nature of the POCl₃ quench.

-

Stir the layers for 30 minutes at 10-20 °C and then allow them to settle.

-

Separate the layers and extract the aqueous layer with MTBE.

-

Combine the organic layers and wash with water.

-

The resulting solution of this compound in MTBE can be further processed by solvent exchange to ethanol.

-

The product is precipitated by the addition of water at 5-10 °C and can be isolated by filtration.

This optimized process has been shown to significantly increase the overall yield to 73% without the need for additional purification steps.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules, most notably as an intermediate for P2Y12 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Intermediate for P2Y12 Receptor Antagonists

This compound is a key intermediate in the preparation of P2Y12 receptor antagonists. The P2Y12 receptor is a critical component in platelet activation and aggregation, making its antagonists important antiplatelet therapies for the prevention of thrombotic events.

Precursor for FGFR Inhibitors

The structural features of this compound make it a valuable precursor for the synthesis of potent FGFR inhibitors. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs a significant target for cancer therapy.

Signaling Pathways

Understanding the signaling pathways of the ultimate drug targets is crucial for drug development professionals. Below are diagrams of the P2Y12 and FGFR signaling pathways.

P2Y12 Signaling Pathway

The P2Y12 receptor, a G-protein coupled receptor, plays a central role in ADP-mediated platelet activation. Its activation leads to a cascade of events culminating in platelet aggregation.

Caption: Simplified P2Y12 receptor signaling pathway in platelets.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon ligand binding, trigger intracellular signaling cascades that regulate key cellular processes. Their aberrant activation is a hallmark of many cancers.

Caption: Overview of the FGFR signaling pathway in cancer.

Spectroscopic Data

Safety Information

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

References

An In-depth Technical Guide to the Physical Properties of Ethyl 6-chloro-5-cyano-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a chemical compound of interest in various research and development sectors. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

This compound is a solid organic compound.[1] The following table summarizes its fundamental physical and chemical properties.

| Property | Value | Source |

| CAS Number | 64119-42-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][3][4] |

| Molecular Weight | 224.64 g/mol | [2][3][4] |

| Physical Form | Solid | [1] |

| Purity | ≥95% - 97% | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | A related compound, Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, is noted to be more water-soluble than chloro-substituted analogs like this compound, suggesting the latter has limited water solubility.[6] | |

| Storage Temperature | 4°C | [1] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the primary physical properties of a solid organic compound such as this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[7] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.[8] The tube is then tapped to ensure the sample is compact.[8]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in an oil bath.

-

Heating: The sample is heated at a steady and slow rate, typically around 2°C per minute, especially when approaching the expected melting point. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate range.[8][9]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

While this compound is a solid at room temperature, determining its boiling point would require heating it to its liquid state. Standard methods for organic liquids are as follows:

Methodology:

-

Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[10] This setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[10]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[10] The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[10]

-

Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Understanding the solubility of a compound in various solvents is fundamental to its application in synthesis, purification, and formulation.

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.[11]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[12]

-

Mixing: The mixture is agitated vigorously for a set period, typically 60 seconds.[12]

-

Observation: The solution is observed to determine if the solid has completely dissolved (soluble), partially dissolved, or not dissolved at all (insoluble).[12]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, diethyl ether, and hexane, to establish a solubility profile. For acidic or basic compounds, solubility in aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) should also be tested.[13]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid organic compound.

Caption: A logical workflow for determining the physical properties of a solid organic compound.

References

- 1. This compound | 64119-42-2 [sigmaaldrich.com]

- 2. 64119-42-2 this compound AKSci 9819AB [aksci.com]

- 3. appchemical.com [appchemical.com]

- 4. 64119-42-2 | this compound | Tetrahedron [thsci.com]

- 5. This compound | 64119-42-2 [sigmaaldrich.com]

- 6. Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate | 18619-97-1 | Benchchem [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. youtube.com [youtube.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a chlorinated pyridine ring functionalized with a cyano and an ethyl ester group, makes it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its molecular structure, a detailed experimental protocol for its synthesis, and an exploration of its potential applications, particularly as a key building block in the development of P2Y12 receptor antagonists.

Molecular Structure and Properties

The molecular structure of this compound is defined by a pyridine ring with substituents at positions 2, 3, 5, and 6. The systematic IUPAC name for this compound is ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64119-42-2 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.65 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | 4°C | [1] |

Due to the lack of publicly available experimental crystallographic and spectroscopic data, a detailed quantitative analysis of its three-dimensional structure, including precise bond lengths, bond angles, and spectral characteristics, cannot be provided at this time. Predicted spectroscopic data for similar compounds can be found in the literature, but experimental verification for the title compound is essential for definitive structural elucidation.

Synthesis

A robust and scalable synthesis for this compound has been developed, highlighting its importance as a key intermediate in pharmaceutical manufacturing. The synthesis involves the chlorination of a cyanopyridinone precursor.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (cyanopyridinone)

-

Acetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Methyl tert-butyl ether (MTBE)

-

Purified water

Procedure:

-

Charge a 20 L round-bottom flask equipped with an overhead mechanical stirrer and condenser with cyanopyridinone (500 g, 1 equivalent), acetonitrile (1.5 L, 3 volumes), and POCl₃ (361 mL, 1.6 equivalents).

-

Heat the reaction mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by HPLC (at 260 nm) until less than 1% of the starting cyanopyridinone remains.

-

Cool the reaction mixture to 0–5 °C.

-

Charge the flask with MTBE (3 L, 6 volumes).

-

Caution: Exothermic quench of POCl₃. Slowly add purified water (3 L, 6 volumes) over 1.5 hours, ensuring the internal temperature is maintained between 0 and 15 °C.

-

Proceed with standard work-up and purification procedures to isolate the final product, this compound.

dot

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of P2Y12 receptor antagonists.[2][3] The P2Y12 receptor is a key player in platelet activation and aggregation, making it a prime target for antiplatelet therapies used in the prevention of thrombosis in patients with cardiovascular diseases.[3]

The molecular structure of this compound allows for further chemical modifications to produce a variety of derivatives with potential therapeutic activities. The chlorine atom at the 6-position is a key functional group that can be displaced by various nucleophiles to introduce different pharmacophores.

dot

Caption: Logical relationship of this compound in the development of P2Y12 antagonists.

While the direct biological activity of this compound has not been extensively reported, its role as a precursor to potent P2Y12 antagonists underscores its importance in the drug discovery pipeline. Further research into the biological effects of this molecule and its derivatives could unveil new therapeutic opportunities.

Conclusion

This compound is a valuable synthetic intermediate with a clear and established role in the development of antiplatelet agents. The provided detailed synthesis protocol offers a practical guide for its preparation in a laboratory setting. While a comprehensive understanding of its molecular structure is currently limited by the absence of experimental crystallographic and spectroscopic data, its utility in medicinal chemistry is well-documented. Future research should focus on obtaining this critical data to enable a more in-depth structural analysis and to explore the full potential of this versatile molecule in drug discovery and development.

References

- 1. scienceopen.com [scienceopen.com]

- 2. rsc.org [rsc.org]

- 3. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists. The synthesis is a two-step process commencing from the formation of a cyanopyridinone intermediate, followed by a chlorination reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound (2) is achieved through a two-step reaction sequence. The initial step involves the synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1). The subsequent and final step is the chlorination of intermediate (1) to yield the target compound (2).[1] This process has been developed to be efficient and practical for multikilogram manufacturing, with a significant improvement in overall yield from 15% to 73%.[1][2]

Experimental Protocols

Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)

This step involves the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone, which then reacts with malononitrile.[1]

Materials and Reagents:

-

Ethyl acetoacetate

-

Ethanol

-

N,N-dimethylformamide dimethylacetal (DMFDMA)

-

Triethylamine

-

Malononitrile

Procedure:

-

To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1 equiv), ethanol (2 vol), and DMFDMA (1.03 equiv).[1]

-

Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, or until ≤2% of ethyl acetoacetate remains as determined by GC analysis.[1]

-

Cool the reaction mixture to 20–25 °C.[1]

-

Add triethylamine (0.1 equiv) followed by the slow addition of a solution of malononitrile (1.1 equiv) in ethanol. Cautiously maintain the temperature between 25 and 36 °C during the addition.[1]

Step 2: Synthesis of this compound (2)

This final step involves the chlorination of the cyanopyridinone intermediate (1) using phosphorus oxychloride (POCl₃).

Materials and Reagents:

-

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)

-

Acetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Methyl tert-butyl ether (MTBE)

-

Purified water

Procedure:

-

In a round-bottom flask equipped with an overhead mechanical stirrer and condenser, charge cyanopyridinone 1 (1 equiv), acetonitrile (3 vol), and POCl₃ (1.6 equiv).[1]

-

Heat the mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere. Monitor the reaction by HPLC (260 nm) until less than 1% of the starting material remains.[1]

-

Cool the reaction mixture to 0–5 °C.[1]

-

Add MTBE (6 vol), followed by the careful addition of purified water (6 vol) over 1.5 hours, ensuring the temperature is maintained between 0 and 15 °C. Caution: The quench of POCl₃ is exothermic.[1]

-

Stir the layers for 30 minutes at 10–20 °C and allow them to settle for 10 minutes.[1]

-

Separate the layers and re-extract the aqueous layer with MTBE (1 vol).[1]

-

Combine the organic layers for further processing.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Cyanopyridinone Formation | Step 2: Chlorination | Overall Process |

| Reactant Equivalents | Ethyl acetoacetate (1), DMFDMA (1.03), Malononitrile (1.1) | Cyanopyridinone 1 (1), POCl₃ (1.6) | - |

| Solvents & Volumes | Ethanol (2 vol relative to ethyl acetoacetate) | Acetonitrile (3 vol), MTBE (6 vol + 1 vol) | - |

| Reaction Temperature | 41–43 °C, then 25–36 °C | 80–85 °C, then 0–15 °C for quench | - |

| Reaction Time | 5-6 hours | 20 hours | - |

| Yield | Not explicitly stated for the isolated intermediate in the improved process. | The overall process yield was improved from 15% to 73% without extra purifications.[1][2] | 73% |

| Scale | - | Over 80 kg of the final product was produced to support clinical development.[1][2] | >80 kg |

| Purity Monitoring | GC for ethyl acetoacetate consumption. | HPLC (260 nm) for cyanopyridinone 1 consumption.[1] | - |

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway of this compound.

Caption: Two-step synthesis of this compound.

References

Navigating the Research Frontier: A Technical Guide to the Potential Biological Activity of Ethyl 6-chloro-5-cyano-2-methylnicotinate

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical research and drug development, the exploration of novel chemical entities is a critical driver of innovation. This whitepaper delves into the biological significance of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a substituted pyridine derivative. While direct studies on the biological activity of this specific molecule are not extensively documented in current literature, its structural motifs are present in a variety of compounds with established pharmacological relevance. This guide serves as a technical resource for researchers, scientists, and drug development professionals by examining the biological activities of structurally analogous compounds and potential synthetic applications, thereby illuminating the prospective research avenues for this compound.

Introduction: The Nicotinate Scaffold in Medicinal Chemistry

This compound belongs to the nicotinic acid ester family, a class of compounds that are prevalent in medicinal chemistry. The pyridine ring, substituted with a chloro, a cyano, and a methyl group, offers a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and chloro groups, combined with the ester functionality, presents multiple reaction sites for chemical modification, making it a valuable intermediate in the synthesis of targeted therapeutic agents.

While direct biological data for this compound is sparse, the analysis of its core structure suggests potential for interaction with various biological targets. The following sections will explore the established biological activities of compounds featuring similar structural elements, providing a framework for potential future investigation.

Potential Therapeutic Applications Based on Structural Analogs

The true potential of this compound can be inferred from the biological activities of compounds synthesized from similar precursors. The nicotinic acid scaffold is a key component in a range of bioactive molecules, including kinase inhibitors and modulators of nuclear receptors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

One of the most significant applications of substituted nicotinates is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] FGFRs are a family of receptor tyrosine kinases that are crucial in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for oncology drug development. Ethyl 6-chloro-4-(methylamino)nicotinate, a structurally related compound, serves as a key intermediate in the synthesis of potent FGFR inhibitors.[1] The core nicotinate structure often serves as a hinge-binding motif in the ATP-binding pocket of the kinase domain.

Modulation of Nuclear Receptors

Derivatives of nicotinic acid have also been investigated as modulators of nuclear receptors. For instance, compounds derived from a nicotinoyl scaffold have been synthesized and evaluated as modulators of the orphan nuclear receptor Nur77, which plays a role in cancer cell apoptosis.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of representative compounds that share structural similarities with this compound or are synthesized from similar precursors.

| Compound Class | Target | Representative Compound | Activity (IC50) | Cell Line/Assay |

| Pyrimidine Derivatives | PI3Kδ | Compound 1c (a 2-thiopyrimidine) | 0.0034 µM | Enzyme Assay |

| Pyrimidine Derivatives | Leukemia SR | Compound 1c (a 2-thiopyrimidine) | GI50 < 0.01 µM | NCI-60 Cell Line Screen |

| Pyrimidine Derivatives | HL-60 (Leukemia) | Compound 1c (a 2-thiopyrimidine) | GI50 = 0.02 µM | NCI-60 Cell Line Screen |

Data sourced from a study on 6-amino-5-cyano-2-thiopyrimidine derivatives as anticancer agents.[2]

Experimental Protocols for Activity Assessment

For researchers aiming to investigate the biological activity of this compound or its derivatives, the following experimental protocols, adapted from studies on analogous compounds, can serve as a methodological foundation.

In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

This protocol is designed to assess the inhibitory activity of a compound against a specific kinase enzyme.

-

Reagents and Materials : Recombinant human PI3Kδ enzyme, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit, test compound stock solution (in DMSO).

-

Procedure :

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the kinase, the lipid substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (Example: MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

-

Reagents and Materials : Cancer cell line (e.g., HL-60), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Procedure :

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

-

Visualizing Potential Mechanisms and Workflows

To further aid in conceptualizing the potential roles of this compound derivatives, the following diagrams illustrate a relevant signaling pathway and a general workflow for anticancer drug screening.

Conclusion and Future Directions

This compound represents a chemical entity with considerable, yet underexplored, potential in the field of drug discovery. While direct biological activity data remains to be established, the well-documented pharmacological roles of structurally related nicotinate and cyanopyridine derivatives, particularly as kinase inhibitors and anticancer agents, provide a strong rationale for its investigation. This technical guide offers a foundational resource for researchers by summarizing the potential therapeutic applications, providing quantitative data from analogous compounds, detailing relevant experimental protocols, and visualizing associated molecular pathways and research workflows. Future research efforts directed at the synthesis of a focused library of compounds derived from this compound and their subsequent screening against panels of kinases and cancer cell lines are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-chloro-5-cyano-2-methylnicotinate, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery.

Core Compound: this compound

This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, characterized by a chlorinated pyridine ring with cyano, methyl, and ethyl ester functional groups, offers multiple reaction sites for chemical modification.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64119-42-2 | [1] |

| Linear Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.65 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis of this compound

An efficient and practical route for the multi-kilogram manufacture of this compound has been developed, highlighting its importance as a key intermediate. The synthesis has been optimized to achieve a high overall yield, making it suitable for large-scale production to support clinical development of derived active pharmaceutical ingredients.[2][3]

Experimental Protocol: Multikilogram Synthesis

While the full step-by-step protocol for the multi-kilogram synthesis is proprietary, the literature describes a process that has significantly improved the overall yield from 15% to 73% without the need for extra purification steps.[2][3] The process involves the elucidation of impurity formation mechanisms in the synthetic route towards the precursor, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, leading to significant process improvements in terms of yield, purity, and operability.[2][3]

Biological Activities and Therapeutic Potential of Derivatives and Analogs

The core scaffold of this compound has been utilized to develop a wide range of derivatives and analogs with diverse biological activities. These compounds have shown promise as inhibitors of various enzymes and as potential therapeutic agents for a variety of diseases, particularly cancer and thrombotic conditions.

P2Y12 Receptor Antagonists

This compound is a key intermediate in the preparation of P2Y12 receptor antagonists.[2][3][4] The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making its antagonists effective antiplatelet agents for the prevention of thrombotic events.[4]

Signaling Pathway:

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP levels ultimately results in platelet aggregation.[4]

Kinase Inhibitors

Substituted cyanopyridine derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases involved in cancer progression.

Derivatives of the core compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][6][7][8] These receptor tyrosine kinases play critical roles in angiogenesis, cell proliferation, and survival, making them important targets in oncology.

Table 2: In Vitro Anticancer and Kinase Inhibitory Activities of Cyanopyridine Derivatives

| Compound ID | Modification | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |

| 5a | Unsubstituted phenyl-bearing cyanopyridone | HepG2 | 2.71 ± 0.15 | [8] |

| 5a | Unsubstituted phenyl-bearing cyanopyridone | MCF-7 | 1.77 ± 0.10 | [8] |

| 4c | Cyanopyridine derivative | HePG2 | 8.02 ± 0.38 | [9] |

| 4d | Cyanopyridine derivative | HePG2 | 6.95 ± 0.34 | [9] |

| 4c | Cyanopyridine derivative | HCT-116 | 7.15 ± 0.35 | [9] |

| 4b | Cyanopyridine derivative | Pim-1 Kinase | equipotent to quercetagetin | [9] |

| 4c | Cyanopyridine derivative | Pim-1 Kinase | equipotent to quercetagetin | [9] |

| 4d | Cyanopyridine derivative | Pim-1 Kinase | 0.46 ± 0.02 | [9] |

| 2b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.248 | [10] |

| 3b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.13 | [10] |

| 4b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.326 | [10] |

| 5b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.245 | [10] |

Signaling Pathway (VEGFR-2):

VEGF binding to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote angiogenesis.[11]

Experimental Protocol: VEGFR-2 Kinase Assay

A common method to determine the inhibitory activity of a compound against VEGFR-2 is a luminescence-based kinase assay.[11][12]

-

Reaction Setup: Prepare a reaction mixture containing recombinant VEGFR-2 enzyme, a suitable substrate, ATP, and the test compound at various concentrations in a 96-well plate.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12][13]

Cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[9][10][14]

Signaling Pathway (Pim-1):

Pim-1 is involved in cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic proteins like BAD and regulating cell cycle progression.[15][16]

The core scaffold is also a promising starting point for the development of inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4/6, which are key regulators of the cell cycle.[6]

Signaling Pathway (CDK4/6):

The CDK4/6-Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1-S phase of the cell cycle.[6][17]

Anticancer Agents Targeting the STAT3 Pathway

Cyanopyridine derivatives have been designed and evaluated as anti-colorectal cancer agents that function by inhibiting the STAT3 signaling pathway.[18]

Signaling Pathway (STAT3):

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival.[19][20][21][22][23]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Potential Interaction with Nicotinic Acid Receptors

The nicotinate scaffold present in the core compound suggests a potential for interaction with nicotinic acid receptors, such as GPR109A.[24] This G protein-coupled receptor is involved in regulating inflammation and lipid metabolism.[1][24][25][26][27][28]

Signaling Pathway (GPR109A):

Activation of GPR109A by an agonist like nicotinic acid inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[25][26]

Conclusion

This compound is a valuable and versatile chemical scaffold that has demonstrated significant potential in the development of novel therapeutic agents. Its derivatives and analogs have shown a broad spectrum of biological activities, including the inhibition of key enzymes such as P2Y12, various kinases, and the modulation of important signaling pathways implicated in cancer and other diseases. The synthetic accessibility of the core structure, coupled with the diverse biological targets of its derivatives, makes this class of compounds a rich area for further research and development in the pharmaceutical industry. The detailed information on synthesis, quantitative biological data, and experimental protocols provided in this guide serves as a solid foundation for scientists working to advance these promising molecules towards clinical applications.

References

- 1. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. dovepress.com [dovepress.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. PIM1 - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. STAT3 signaling pathway [pfocr.wikipathways.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. aacrjournals.org [aacrjournals.org]

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 6-chloro-5-cyano-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of public experimental data for this specific molecule, this guide combines a detailed, documented synthesis protocol with predicted spectroscopic data and information from structurally related analogs to offer a valuable resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate

-

CAS Number: 64119-42-2[1]

-

Molecular Formula: C₁₀H₉ClN₂O₂

-

Molecular Weight: 224.64 g/mol

-

Appearance: Solid[1]

-

Purity: Typically ≥97%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial reagents. The following protocol is adapted from a documented industrial-scale synthesis, highlighting its efficiency and practicality.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Enamine Formation

-

In a suitable reactor, charge ethyl acetoacetate and ethanol.

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Heat the mixture to an internal temperature of 41-43 °C and maintain for 5-6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC).

Step 2: Pyridinone Formation

-

Cool the reaction mixture to 20-25 °C.

-

Add triethylamine, followed by a slow addition of a solution of malononitrile in ethanol, maintaining the temperature between 25 and 36 °C.

-

Upon completion, the product, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, can be isolated.

Step 3: Chlorination

-

To a solution of the pyridinone from the previous step in acetonitrile, add phosphorus oxychloride (POCl₃).

-

Heat the mixture to 80-85 °C and stir for approximately 20 hours, monitoring the reaction by High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture and quench cautiously with purified water at a temperature between 0 and 15 °C.

-

The product, this compound, can then be isolated and purified.

Spectroscopic Data

While experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected spectroscopic characteristics based on data from structurally similar compounds and predictive models.

1H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

| Pyridine-H | ~8.4 | s | - | 1H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| -CH₃ | ~2.7 | s | - | 3H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

| Note: Predicted data is based on the analysis of similar substituted nicotinates. The actual experimental values may vary. |

13C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C=O (Ester) | ~164 |

| C6 (C-Cl) | ~158 |

| C2 (C-CH₃) | ~155 |

| C4 | ~145 |

| C3 (C-COOEt) | ~118 |

| C≡N | ~115 |

| C5 (C-CN) | ~108 |

| -OCH₂CH₃ | ~63 |

| -CH₃ | ~25 |

| -OCH₂CH₃ | ~14 |

| Note: Predicted data is based on computational models and comparison with related structures.[2] |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic/Alkyl) | 3100-2850 | Medium-Weak |

| C≡N (Nitrile) | 2230-2210 | Sharp, Medium |

| C=O (Ester) | 1735-1715 | Strong |

| C=N, C=C (Pyridine ring) | 1600-1450 | Medium-Strong |

| C-Cl | 800-600 | Strong |

| Note: Predicted absorption ranges are based on characteristic vibrational frequencies for the respective functional groups. |

Mass Spectrometry

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 225.04 | Protonated molecular ion |

| [M]⁺˙ | 224.03 | Molecular ion |

| [M-C₂H₅]⁺ | 196.02 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | 179.01 | Loss of ethoxy group |

| Note: The fragmentation pattern is predicted based on the structure of the molecule. The base peak will depend on the stability of the resulting fragments. |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for organic compounds like this compound.

NMR Spectroscopy (1H and 13C)

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (LC-MS)

Caption: A general workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. While experimentally determined spectra are not readily found in public databases, the provided synthesis protocol is robust and well-documented. The tabulated predicted spectroscopic data, in conjunction with the general experimental protocols, offers a valuable starting point for researchers and professionals in the field of drug discovery and development for the characterization and utilization of this important chemical intermediate. It is always recommended to confirm the identity and purity of synthesized compounds through experimental spectroscopic analysis.

References

Ethyl 6-chloro-5-cyano-2-methylnicotinate: A Review of Its Role as a Versatile Chemical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative that has garnered significant interest in synthetic organic chemistry. While a direct mechanism of action for this compound as a biologically active agent is not documented in publicly available scientific literature, its importance lies in its role as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. This document summarizes the known synthetic utility of this compound, providing insights into its chemical reactivity and its application in the construction of more complex molecular architectures.

Chemical Properties and Synthesis

This compound is a polysubstituted pyridine ring system. The presence of multiple functional groups—a chloro, a cyano, a methyl, and an ethyl ester group—on the pyridine core makes it a highly versatile building block in organic synthesis. These functional groups offer several reaction sites, allowing for a diverse range of chemical transformations.

The synthesis of this compound itself is a subject of interest, with various synthetic routes developed to achieve high yields and purity. These methods often involve multi-step reactions starting from simpler acyclic precursors.

Role as a Synthetic Intermediate

The primary significance of this compound is its utility in the synthesis of fused heterocyclic systems. The strategic positioning of its functional groups allows for sequential reactions to build complex molecular scaffolds. For instance, the chloro and cyano groups are particularly reactive and can be readily displaced or transformed to introduce new functionalities and ring systems.

A key application of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit a range of biological activities. The general synthetic workflow for such a transformation is outlined below.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a fused heterocyclic system. This represents a logical relationship of its application rather than a specific biological signaling pathway.

Caption: Generalized synthetic workflow using this compound.

Conclusion

An In-depth Technical Guide on the Solubility of Ethyl 6-chloro-5-cyano-2-methylnicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the general properties of structurally related molecules. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data in their own laboratory settings.

Qualitative Solubility Profile

Based on the chemical structure of this compound, which features an ethyl ester and a substituted pyridine ring, a general solubility profile can be inferred. Compounds of this nature typically exhibit good solubility in common organic solvents and poor solubility in aqueous media. The following table summarizes the expected qualitative solubility.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Highly Soluble |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble |

| Ester Solvents | Ethyl Acetate | Soluble |

| Ether Solvents | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble |

| Alcohol Solvents | Methanol, Ethanol, Isopropanol | Moderately Soluble |

| Aqueous Solvents | Water, Buffered Solutions | Poorly Soluble |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reproducible quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

2.1. Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[2] The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

2.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

2.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after the equilibration period is sufficient.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase used for analysis) to a concentration within the calibration range of the analytical method. A precise dilution factor must be recorded.

-

2.4. Quantification by HPLC or LC-MS

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

Analytical Method:

-

Develop a suitable HPLC or LC-MS method for the quantification of this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector settings.

-

Inject the calibration standards into the instrument to generate a calibration curve by plotting the peak area (or height) against the concentration.

-

-

Sample Analysis:

-

Inject the diluted sample of the saturated solution into the HPLC or LC-MS system.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

3.2. Logical Relationship of Solubility in Drug Development

The solubility of a compound like this compound is a critical parameter that influences various stages of drug development. The diagram below outlines this logical relationship.

References

The Versatile Building Block: A Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of a range of biologically active molecules, most notably as a crucial intermediate in the development of potent P2Y12 receptor antagonists for antithrombotic therapy.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 64119-42-2 |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.65 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | 4°C |

Synthesis of a Key Intermediate

A robust and scalable synthesis of this compound has been developed, highlighting its importance in process chemistry for drug development. The overall process yield has been significantly improved from 15% to 73%, enabling multi-kilogram production to support clinical development of P2Y12 antagonists.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol outlines the chlorination of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate to yield the target compound.

Materials:

-

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

-

Acetonitrile

-

Phosphorus oxychloride (POCl₃)

-

Methyl tert-butyl ether (MTBE)

-

Purified water

Procedure:

-

Charge a round-bottom flask equipped with a mechanical stirrer and condenser with Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent), acetonitrile (3 volumes), and POCl₃ (1.6 equivalents).

-

Heat the reaction mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by HPLC (at 260 nm) until the starting material is consumed (less than 1% area remaining).

-

Cool the reaction mixture to 0–5 °C.

-

Add MTBE (6 volumes) to the cooled mixture.

-

Carefully add purified water (6 volumes) over 1.5 hours, ensuring the internal temperature is maintained between 0 and 15 °C. Caution: The quenching of POCl₃ is exothermic.

-

Isolate the product through standard workup procedures.

Application in the Synthesis of P2Y12 Antagonists: The Case of AZD1283

This compound serves as a pivotal intermediate in the synthesis of AZD1283, a potent and selective P2Y12 receptor antagonist investigated for the prevention and treatment of arterial thrombosis.[1][2][3] The chloro group at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing fragments.

Experimental Protocol: Synthesis of AZD1283 from this compound

The synthesis of AZD1283 from the title building block involves a two-step process: a nucleophilic aromatic substitution followed by an amide coupling.

Step 1: Synthesis of Pyridine Acid Intermediate

-

This compound is coupled with 4-piperidinecarboxylic acid (isonipecotic acid).

-

This reaction typically proceeds in high yield (around 81%).

Step 2: Amide Coupling to form AZD1283

-

The resulting pyridine acid intermediate is then coupled with benzylsulfonamide.

-

Carbonyldiimidazole (CDI) is used as the coupling reagent.

-

This final step affords AZD1283 in approximately 79% yield.

Biological Activity and Quantitative Data

Derivatives of this compound, particularly AZD1283 and its analogs, have demonstrated significant antiplatelet activity through the antagonism of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in ADP-induced platelet aggregation.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet activation and aggregation. Antagonists like AZD1283 block this process, thereby reducing the risk of thrombus formation.

Caption: P2Y12 receptor signaling pathway and its inhibition by AZD1283.

Quantitative Biological Data of AZD1283 and Analogs

The following table summarizes key biological and pharmacokinetic data for AZD1283 and a related compound.

| Compound | P2Y12 Binding IC₅₀ (nM) | GTPγS IC₅₀ (nM) | Antiplatelet Aggregation IC₅₀ (µM) | Antithrombotic ED₅₀ (µg/kg/min, dog) | Therapeutic Index (TI, dog) |

| AZD1283 | 11 | 25 | 3.6 | 3.0 | ≥10 |

| Azetidine 13 | - | - | - | 10 | ≥10 |

Data sourced from multiple studies.[3][4][5][6]

Pharmacokinetic Profile of AZD1283

| Species | Microsomal Stability (T₁/₂ min) | Cmax (ng/mL) | T₁/₂ (h) | Tmax (h) |

| Rat | 6.08 | - | - | - |

| Dog | 201 | 25.9 ± 11 | 1.68 ± 0.37 | 0.25 |

| Human | 65.0 | - | - | - |

Data from MedchemExpress.[4]

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Experimental workflow for the synthesis of the building block.

Caption: Experimental workflow for the synthesis of AZD1283.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its efficient synthesis and strategic reactivity have enabled the development of promising drug candidates, particularly in the field of antithrombotic agents. The successful application of this intermediate in the synthesis of the P2Y12 antagonist AZD1283 underscores its importance for researchers and scientists in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its synthesis, applications, and the biological context of its derivatives, serving as a valuable resource for drug discovery and development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AID 766340 - Antagonist activity at P2Y12 receptor in human whole blood assessed as inhibition of ADP-induced platelet aggregation after 5 mins by residual platelet count assay - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, three-step synthetic route for the preparation of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a valuable substituted pyridine derivative for applications in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ethyl acetoacetate.

The overall synthetic pathway involves an initial Guareschi-Thorpe condensation to construct the pyridine ring, followed by a chlorination step, and concludes with a selective nucleophilic aromatic substitution to yield the target compound. Each step is accompanied by a detailed experimental protocol and a summary of quantitative data.

Overall Synthetic Workflow

The logical progression of the synthesis is outlined below, starting from the initial condensation reaction to the final product.

Caption: Logical workflow for the synthesis of this compound.

Step 1: Guareschi-Thorpe Reaction to Synthesize 2,6-Dihydroxy-4-methylnicotinonitrile

The initial step involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base to form the core pyridine structure, 2,6-dihydroxy-4-methylnicotinonitrile. This reaction is a variation of the Guareschi-Thorpe synthesis.[1][2]

Reaction Pathway

References

Application Notes and Protocols for the Synthesis of P2Y12 Antagonists Using Ethyl 6-chloro-5-cyano-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of P2Y12 receptor antagonists, utilizing Ethyl 6-chloro-5-cyano-2-methylnicotinate as a key starting material. The P2Y12 receptor is a crucial target in the development of antiplatelet therapies for the prevention of thrombosis in cardiovascular diseases.

Introduction

The P2Y12 receptor, a G-protein-coupled receptor (GPCR) primarily found on the surface of platelets, plays a central role in platelet activation and aggregation.[1] When activated by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to thrombus formation.[1][2] Consequently, antagonists of this receptor are effective antiplatelet agents. This compound is a valuable building block for the synthesis of a class of potent and selective P2Y12 antagonists, including the clinical candidate AZD1283.[3] This document outlines the synthetic route from this key intermediate to a P2Y12 antagonist, providing detailed experimental protocols and quantitative data.

P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events. The receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). The dephosphorylation of VASP contributes to the conformational activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation. Additionally, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which is also involved in the signaling pathway leading to platelet activation.[2][4]

Caption: P2Y12 Receptor Signaling Pathway.

Synthetic Experimental Workflow

The synthesis of the P2Y12 antagonist AZD1283 from this compound proceeds in a two-step sequence. The first step involves a nucleophilic aromatic substitution reaction with 4-piperidinecarboxylic acid. The second step is an amide bond formation with benzylsulfonamide.

Caption: Synthetic Workflow for AZD1283.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the P2Y12 antagonist AZD1283.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | This compound | 4-Piperidinecarboxylic acid, Triethylamine | 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester | 81[3] |

| 2 | Amide Coupling | 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester | Benzylsulfonamide, 1,1'-Carbonyldiimidazole (CDI) | Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) | 79[3] |

Experimental Protocols

Step 1: Synthesis of 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester

This procedure describes the coupling of this compound with 4-piperidinecarboxylic acid.

-

Materials:

-

This compound

-

4-Piperidinecarboxylic acid (Isonipecotic acid)

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Reaction flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add 4-piperidinecarboxylic acid (1.1 eq) and triethylamine (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

-

Step 2: Synthesis of Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)

This protocol details the amide coupling of the intermediate from Step 1 with benzylsulfonamide using 1,1'-Carbonyldiimidazole (CDI) as the coupling agent.

-

Materials:

-

1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester

-

Benzylsulfonamide

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Reaction flask with magnetic stirrer and nitrogen inlet

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

-

Add CDI (1.1 eq) to the solution and stir at room temperature for 1-2 hours, or until the activation of the carboxylic acid is complete (can be monitored by TLC).

-

In a separate flask, prepare a solution of benzylsulfonamide (1.2 eq) in the same anhydrous solvent.

-

Add the benzylsulfonamide solution to the reaction mixture containing the activated acid.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product, AZD1283.

-

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Chlorination of Ethyl 6-hydroxy-5-cyano-2-methylnicotinate using Phosphorus Oxychloride (POCl₃)

Introduction

The conversion of a hydroxyl group to a chlorine atom on a pyridine ring is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyridines and related aza-heterocycles. This document provides detailed application notes and a general protocol for the reaction of ethyl 6-hydroxy-5-cyano-2-methylnicotinate with POCl₃ to yield ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists. The reaction proceeds via the conversion of the 6-hydroxypyridine (which exists in tautomeric equilibrium with the 6-pyridone form) into a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.

Reaction Principle

The chlorination of the 6-hydroxy group on the nicotinic acid backbone is typically achieved by heating the substrate with phosphorus oxychloride. The reaction can be performed with an excess of POCl₃, which also acts as the solvent, or under more modern, environmentally benign conditions using near-stoichiometric amounts of POCl₃, sometimes in the presence of a base like pyridine.[1][2] The base can facilitate the reaction and neutralize the HCl generated.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative data for the chlorination of hydroxypyridines and related heterocycles using POCl₃, based on literature precedents.

| Parameter | Value/Range | Notes |

| Substrate | Ethyl 6-hydroxy-5-cyano-2-methylnicotinate | - |

| Reagent | Phosphorus Oxychloride (POCl₃) | Can be used as both reagent and solvent, or in equimolar amounts. |

| Molar Ratio (Substrate:POCl₃) | 1:1 to large excess | Equimolar ratios are preferred for greener, large-scale synthesis.[1] |

| Base (optional) | Pyridine, Tertiary Amines | Often used, especially in solvent-free conditions.[1] |

| Molar Ratio (Substrate:Base) | 1:1 (if used) | - |

| Solvent | Neat (POCl₃), Sulfolane, or Solvent-free | Solvent-free conditions in a sealed reactor are effective.[1][3][4] |

| Temperature | 70 - 160 °C | Higher temperatures are common, especially for less reactive substrates.[1][5] |

| Reaction Time | 0.5 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[5] |

| Yield | >80% | High yields are typically achievable under optimized conditions.[1] |

Experimental Protocols

Below are two representative protocols for the chlorination reaction. Safety Note: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Chlorination using Excess POCl₃

This is a traditional method often used for small-scale laboratory synthesis.

Materials:

-

Ethyl 6-hydroxy-5-cyano-2-methylnicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ethyl 6-hydroxy-5-cyano-2-methylnicotinate in an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-